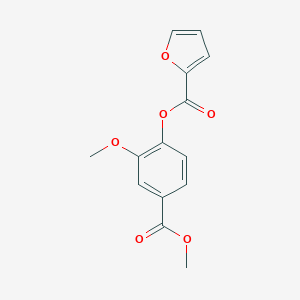![molecular formula C24H23ClN2O3 B309294 4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide is a synthetic compound that has been extensively studied for its scientific research applications. It is commonly referred to as MPAA and belongs to the class of amides.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood. However, studies have shown that it inhibits the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. This leads to an increase in cyclic nucleotide levels, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG). These kinases are involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. MPAA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This leads to a decrease in cell migration and invasion, which is important for the prevention of tumor metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPAA in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Orientations Futures
There are several future directions for research on MPAA. One area of interest is the development of MPAA-based therapies for the treatment of inflammatory and autoimmune diseases. Another area of interest is the development of MPAA-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MPAA and to identify potential targets for therapeutic intervention.
Méthodes De Synthèse
MPAA can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylphenol in the presence of a base to form 4-chloro-3-(4-methylphenoxy)benzoic acid. This intermediate is then reacted with N-(2-phenylethyl)glycine methyl ester hydrochloride in the presence of a coupling agent to form MPAA.
Applications De Recherche Scientifique
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-metastatic properties. MPAA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide |
|---|---|
Formule moléculaire |
C24H23ClN2O3 |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
4-chloro-3-[[2-(4-methylphenoxy)acetyl]amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-17-7-10-20(11-8-17)30-16-23(28)27-22-15-19(9-12-21(22)25)24(29)26-14-13-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,28) |
Clé InChI |
JIFAEHNJQINCNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309225.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309227.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B309229.png)
![4-chloro-N-cyclohexyl-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309231.png)
![Ethyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309232.png)
![3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309233.png)